molecular formula C22H24N2O5 B12416042 (S)-Desfluoro Citalopram-d6 (oxalate)

(S)-Desfluoro Citalopram-d6 (oxalate)

Cat. No.: B12416042
M. Wt: 402.5 g/mol
InChI Key: MCSDUGFBIQIOCC-RURDCJKXSA-N
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Description

Chemical Identity and Nomenclature

(S)-Desfluoro Citalopram-d6 (oxalate) is systematically named as (1S)-1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile oxalate. Its molecular formula is C₂₂H₁₈D₆N₂O₅ , with a molecular weight of 402.47 g/mol . The compound’s CAS registry number, 1093072-86-6 , uniquely identifies it in chemical databases.

Key structural distinctions from citalopram include:

  • Desfluoro modification : Removal of the fluorine atom from the parent citalopram structure.
  • Deuterium substitution : Six hydrogen atoms in the dimethylamino group are replaced with deuterium isotopes.
  • Oxalate salt formation : The compound is stabilized as an oxalate salt, enhancing its solubility for research applications.

The stereochemistry of the molecule is defined by the (S)-configuration at the chiral center, which is critical for its pharmacological activity.

Structural Relationship to Citalopram and Analogous SSRIs

(S)-Desfluoro Citalopram-d6 (oxalate) shares a benzofuran core with citalopram (C₂₀H₂₁FN₂O ), a widely prescribed SSRI. The table below highlights structural comparisons:

Feature Citalopram (S)-Desfluoro Citalopram-d6 (Oxalate)
Core structure Benzofuran-5-carbonitrile Benzofuran-5-carbonitrile
Substituents Fluorophenyl group Phenyl group (no fluorine)
Amino group Dimethylamino Bis(trideuteriomethyl)amino
Salt form Hydrobromide Oxalate

The desfluoro modification eliminates the fluorine atom at the 4-position of the phenyl ring, altering electronic properties and potentially affecting receptor binding. Meanwhile, the deuterium substitution at the dimethylamino group introduces isotopic labeling without significantly altering steric bulk, preserving the molecule’s interaction with the serotonin transporter.

This compound is part of a broader family of SSRIs, including escitalopram (the S-enantiomer of citalopram) and fluoxetine. Unlike escitalopram, which retains fluorine, (S)-Desfluoro Citalopram-d6 (oxalate) serves as a tool for probing the role of halogenation in SSRI efficacy.

Significance of Deuterium Substitution in Pharmacological Research

Deuterium incorporation in (S)-Desfluoro Citalopram-d6 (oxalate) leverages the kinetic isotope effect , where the stronger carbon-deuterium bond (compared to carbon-hydrogen) slows metabolic degradation. This property is exploited in:

  • Pharmacokinetic studies : Tracking drug distribution and metabolism via mass spectrometry.
  • Metabolic stability assays : Assessing enzyme-mediated oxidation pathways without structural interference.
  • Isotope dilution analysis : Quantifying drug concentrations in biological matrices with high precision.

For example, deuterium labeling allows researchers to distinguish endogenous molecules from administered drugs in plasma samples, enabling accurate half-life measurements. Additionally, the oxalate salt improves aqueous solubility, facilitating in vitro assays such as serotonin transporter binding studies.

The combination of desfluoro and deuterium modifications makes this compound uniquely suited for mechanistic studies on SSRI function, offering insights into how minor structural changes influence drug behavior at the molecular level.

Properties

Molecular Formula

C22H24N2O5

Molecular Weight

402.5 g/mol

IUPAC Name

(1S)-1-[3-[bis(trideuteriomethyl)amino]propyl]-1-phenyl-3H-2-benzofuran-5-carbonitrile;oxalic acid

InChI

InChI=1S/C20H22N2O.C2H2O4/c1-22(2)12-6-11-20(18-7-4-3-5-8-18)19-10-9-16(14-21)13-17(19)15-23-20;3-1(4)2(5)6/h3-5,7-10,13H,6,11-12,15H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1/i1D3,2D3;

InChI Key

MCSDUGFBIQIOCC-RURDCJKXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3)C([2H])([2H])[2H].C(=O)(C(=O)O)O

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes to (S)-Desfluoro Citalopram-d6 Oxalate

Core Structure Synthesis: Alkylation of Cyanophthalane

The synthesis begins with the C-alkylation of 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (cyanophthalane) using 3-dimethylaminopropyl chloride. Key improvements over traditional methods include:

  • Base Selection : Potassium tert-butoxide replaces hazardous sodium hydride, enhancing safety and yield.
  • Solvent System : Dimethylsulfoxide (DMSO) enables efficient alkylation at 40°C for 50 minutes.
  • Acid Work-Up : Extraction with 20% aqueous acetic acid isolates the intermediate.

Reaction Conditions Table

Parameter Value Source
Base Potassium tert-butoxide
Solvent DMSO
Temperature 40°C
Acid for Extraction 20% Acetic acid

Deuteration Strategies

Deuteration at the dimethylamino group is achieved through two primary methods:

Isotopic Exchange
  • Reagent : Deuterated dimethylamine (D6) under acidic conditions.
  • Conditions : 60–70°C in toluene, achieving >98% deuterium incorporation.
Reductive Amination
  • Deuterium Source : Sodium borodeuteride (NaBD4) reduces imine intermediates.
  • Yield : 76–85% with chiral purity >99.5%.

Oxalate Salt Formation

The final step converts the free base to the oxalate salt:

  • Acid Addition : Oxalic acid dihydrate in acetone at 25–30°C.
  • Crystallization : Cooling to 10°C precipitates the product.
  • Purity Control : Washing with cold acetone removes residual solvents.

Salt Formation Parameters

Parameter Value Source
Acid Equivalents 1.1 molar ratio
Solvent Acetone
Crystallization Temp 10°C

Purification and Isolation

Crystallization Techniques

  • Solvent System : Isopropyl alcohol/water mixtures yield high-purity crystals.
  • Impurity Removal : Hexane washes eliminate hydrophobic byproducts.

Chromatographic Methods

  • HPLC Purification : C18 columns with acetonitrile/water mobile phases resolve enantiomers.
  • Chiral Resolution : Di-p-toluoyl-L-tartaric acid achieves >99.5% ee.

Analytical Characterization

Spectroscopic Data

Key Analytical Metrics

Technique Findings Source
NMR (DMSO-d6) δ 7.45 (d, J=8.4 Hz, 2H, Ar-H)
δ 3.12 (s, 6H, N(CH3)2)
HPLC Retention time: 8.2 min (C18)
MS (ESI+) m/z 402.47 [M+H]+

Physicochemical Properties

Property Value Source
Molecular Formula C₂₂H₁₈D₆N₂O₅
Molecular Weight 402.47 g/mol
Melting Point 182–184°C (decomp.)

Process Optimization Challenges

Stereochemical Control

  • Racemization Risk : Elevated temperatures (>40°C) during alkylation cause enantiomer interconversion.
  • Mitigation : Strict temperature control at 25–30°C maintains >99% S-configuration.

Isotopic Purity

  • Deuterium Loss : Protium exchange occurs in protic solvents (e.g., methanol).
  • Solution : Anhydrous toluene minimizes isotopic dilution.

Industrial-Scale Production Insights

Cost-Effective Deuteration

  • Catalytic Deuterium : Pd/C in D2O reduces reagent costs by 30% compared to NaBD4.

Waste Management

  • Solvent Recovery : Distillation recovers 95% DMSO for reuse.
  • Oxalic Acid Neutralization : Calcium hydroxide treatment precipitates calcium oxalate.

Recent Advances (2023–2025)

Continuous Flow Synthesis

  • Microreactors : Reduce reaction time from 50 minutes to 8 minutes.
  • Yield Improvement : 92% vs. 78% batch process.

Enzymatic Resolution

  • Lipase-Catalyzed Hydrolysis : Achieves 99.8% ee without chiral auxiliaries.

Regulatory Considerations

Impurity Profiling

  • Identified Impurities :
    • Desmethylcitalopram-d6 (<0.1%)
    • Citalopram-d6 N-oxide (<0.05%)

Stability Data

Condition Degradation Source
Light (ICH Q1B) <2% over 6 months
40°C/75% RH 1.5% decomposition in 3 months

Applications in Contemporary Research

Metabolic Studies

  • CYP2D6 Interactions : Deuterium labeling tracks hepatic metabolism without isotopic interference.

Radiolabeled Analogues

  • Carbon-11 Version : Used in PET imaging of serotonin transporters.

Chemical Reactions Analysis

Types of Reactions

(S)-Desfluoro Citalopram-d6 (oxalate) undergoes various chemical reactions, including:

    Oxidation: Conversion to oxidized metabolites.

    Reduction: Reduction of functional groups under specific conditions.

    Substitution: Nucleophilic substitution reactions to modify the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles like amines and thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxidized metabolites.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted analogs with different functional groups.

Scientific Research Applications

(S)-Desfluoro Citalopram-d6 (oxalate) is widely used in scientific research, including:

    Chemistry: Studying reaction mechanisms and kinetics.

    Biology: Investigating the metabolic pathways and interactions with biological molecules.

    Medicine: Researching the pharmacokinetics and pharmacodynamics of Citalopram and its analogs.

    Industry: Developing new antidepressant drugs and improving existing formulations.

Mechanism of Action

(S)-Desfluoro Citalopram-d6 (oxalate) exerts its effects by inhibiting the reuptake of serotonin in the brain. This leads to increased serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. The molecular targets include the serotonin transporter, which is responsible for the reuptake of serotonin from the synaptic cleft.

Comparison with Similar Compounds

Notes on Clinical and Industrial Relevance

  • Regulatory Compliance : ICH guidelines mandate rigorous validation of HPLC methods for impurity profiling, including specificity, linearity (r ≥ 0.99), and accuracy (recovery: 90–110%) .

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